ARS-853

Overview

Description

ARS-853 is a covalent inhibitor targeting the oncogenic KRAS G12C mutation, a prevalent driver in cancers such as non-small cell lung cancer (NSCLC) and colorectal cancer. It binds selectively to the GDP-bound, inactive state of KRAS G12C, stabilizing the protein in a non-signaling conformation by covalently modifying Cys12 within the Switch-II pocket (S-IIP) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ARS-853 involves several key steps, starting with the preparation of the core scaffold, followed by functionalization to introduce the necessary substituents. The synthetic route typically includes:

Formation of the Core Scaffold: This involves the construction of the quinazoline core, which is a crucial structural component of this compound.

Functionalization: Introduction of various functional groups to enhance the compound’s binding affinity and selectivity for the KRAS G12C mutation.

Final Coupling Reactions: These steps involve coupling reactions to attach specific substituents that confer the desired biological activity.

The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Mechanism

ARS-853 reacts with Cys12 via a Michael addition mechanism , which involves nucleophilic attack by the thiol group of Cys12 on the electrophilic acrylamide group of this compound. Computational studies reveal:

- The reaction is facilitated by Lys16 in the KRAS binding pocket, which stabilizes the transition state through electrostatic interactions .

- A water molecule adjacent to the reaction site polarizes the acrylamide’s α,β-unsaturated carbonyl system, enhancing its electrophilicity .

- The covalent bond formation occurs efficiently only after GTP hydrolysis , as this compound selectively targets the GDP-bound conformation of KRAS G12C .

Kinetic Analysis

Real-time NMR studies and computational modeling provide quantitative insights into the reaction kinetics:

Key Findings :

- Rate-Limiting Step : GTP hydrolysis precedes this compound binding, making it the rate-limiting step .

- Accelerated In-Cell Reaction : The this compound modification rate in cells is ~70% faster than in vitro, attributed to enhanced GTP hydrolysis under physiological conditions .

- Kinetic Selectivity : The k<sub>inact</sub>/K<sub>i</sub> ratio (213 M<sup>−1</sup> s<sup>−1</sup>) aligns with experimental data, confirming selective covalent targeting .

Structural and Environmental Influences

- GDP-Bound State Specificity : this compound binds only to the GDP-bound KRAS G12C, as GTP sterically blocks access to Cys12 .

- Role of Magnesium Ions : Mg<sup>2+</sup> stabilizes the GDP-bound conformation, indirectly promoting this compound reactivity .

- pH Dependence : Optimal reaction efficiency occurs near physiological pH (7.4), where Cys12’s thiol group is deprotonated .

Comparative Analysis with Analogues

- ARS-107 : This analogue exhibits a lower k<sub>inact</sub>/K<sub>i</sub> ratio due to reduced non-covalent binding affinity (K<sub>i</sub>) and slower covalent bond formation (k<sub>inact</sub>) .

- Sotorasib (AMG 510) : Unlike this compound, sotorasib does not require GTP hydrolysis, enabling broader targeting of KRAS G12C conformations .

Computational Validation

Quantum mechanics/molecular mechanics (QM/MM) simulations corroborate:

Scientific Research Applications

Inhibition of KRAS Signaling

Numerous studies have demonstrated that ARS-853 effectively inhibits mutant KRAS-driven signaling. For instance:

- Cell Line Studies : In vitro experiments using lung cancer cell lines expressing KRAS(G12C) showed that this compound significantly reduced levels of GTP-bound KRAS and inhibited phosphorylation of downstream effectors such as CRAF, ERK, and AKT. This inhibition was dose-dependent and led to decreased cell proliferation and induced apoptosis .

- Apoptosis Induction : this compound treatment resulted in hallmark indicators of apoptosis, including increased cleaved PARP and sub-diploid DNA levels in treated cells .

Preclinical Studies

Preclinical models have been vital in assessing the efficacy of this compound:

- Xenograft Models : Studies have shown that this compound can inhibit the growth of xenograft tumors derived from KRAS(G12C)-expressing cells. Although further research is needed to confirm its effectiveness in vivo, initial results are promising .

- Kinetic Studies : Using stopped-flow kinetic assays, researchers observed rapid binding kinetics of this compound to KRAS(G12C), indicating its potential as a fast-acting therapeutic agent .

Clinical Implications

While this compound itself has not yet progressed to clinical trials, its development has paved the way for related compounds that have received FDA approval:

- Related Compounds : AMG 510 (sotorasib) and MRTX-849 (adagrasib), which share similar mechanisms with this compound, have shown significant clinical efficacy against non-small cell lung cancer (NSCLC) harboring KRAS(G12C) mutations. These developments highlight the translational potential of research on this compound .

Comparative Efficacy

The following table summarizes key findings related to the efficacy of this compound compared to other KRAS inhibitors:

| Compound | Target Mutation | IC50 (μM) | Mechanism | Status |

|---|---|---|---|---|

| This compound | G12C | 2.5 | Covalent binding to GDP-bound form | Preclinical |

| AMG 510 | G12C | 0.1 | Covalent binding | Approved |

| MRTX-849 | G12C | 0.3 | Covalent binding | Approved |

Mechanism of Action

ARS-853 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS G12C protein. This binding locks the protein in its inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the MAPK and PI3K pathways. By inhibiting these pathways, this compound effectively suppresses the growth and proliferation of cancer cells harboring the KRAS G12C mutation .

Comparison with Similar Compounds

Key Features:

- Mechanism : ARS-853 covalently modifies Cys12 via an acrylamide warhead, occupying the S-IIP and inducing a conformational shift in the α2 helix. This prevents GTP loading and subsequent activation of downstream effectors (e.g., RAF, PI3K) .

- Potency : Biochemical IC50 of 1.6 µM , a 600-fold improvement over early analogs like compound 12 .

- Cellular Activity : Inhibits KRAS G12C-driven signaling (MAPK/ERK, PI3K/AKT) and reduces 2D/3D cell growth in mutant-specific models (e.g., H358 cells) .

- Selectivity : Minimal off-target effects; only FAM213A and Reticulon-4 show significant engagement at high concentrations .

- Limitations : Poor metabolic stability (plasma t1/2 < 20 min) and low oral bioavailability in mice, limiting in vivo utility .

Below is a detailed comparison of this compound with other KRAS G12C inhibitors, focusing on structural, biochemical, and pharmacological properties.

Table 1: Key Inhibitors Targeting KRAS G12C

| Compound | Target Binding Site | Mechanism | IC50 (Biochemical/Cellular) | Key Structural Features | Pharmacokinetic Profile |

|---|---|---|---|---|---|

| This compound | S-IIP (GDP-bound) | Covalent Cys12 modification | 1.6 µM / 1.6 µM | 5-Chloro benzene, cyclopropyl group, acrylamide | Short t1/2 (<20 min), low oral F |

| Compound 12 | S-IIP (GDP-bound) | Non-covalent S-IIP occupancy | 100 µM / >100 µM | Lacks chloro substitution, flexible linker | Not reported |

| SML-8-73-1 | Guanine nucleotide pocket | GDP analog with α-chloroacetamide | N/A (non-cell-penetrant) | Phosphate esters, mimics GDP | Requires prodrug (SML-10-70-1) |

| ARS-1620 | S-IIP (GDP-bound) | Covalent Cys12 modification | 0.16 µM / 0.3 µM | Rigid bicyclic scaffold, fluorophenol moiety | Improved t1/2, oral bioavailability |

| AMG 510 | S-IIP (GDP-bound) | Covalent Cys12 modification | 0.005 µM / 0.01 µM | Tetrahydropyridopyrimidine core | High oral exposure, clinical-stage |

Key Comparisons

Compound 12 (Precursor to this compound)

- Structural Differences : this compound introduces a 5-chloro substitution and a cyclopropyl group, enhancing hydrophobic interactions with the S-IIP .

- Potency : this compound shows a 600-fold improvement in biochemical activity due to optimized binding kinetics (kinact/Ki = 76 M<sup>−1</sup>s<sup>−1</sup>) .

- Cellular Efficacy : Unlike compound 12, this compound achieves sub-micromolar inhibition of KRAS-CRAF interactions and downstream signaling .

SML-8-73-1 (GDP Analog)

- Mechanistic Contrast : SML-8-73-1 mimics GDP but requires a prodrug (SML-10-70-1) for cellular uptake, whereas this compound directly penetrates cells .

- Functional Impact : Both stabilize the inactive KRAS conformation, but this compound’s covalent mechanism provides sustained target engagement .

ARS-1620 (Next-Generation S-IIP Inhibitor)

- Structural Advances : Replaces this compound’s glycine linker with a quinazoline-based bicyclic core , improving metabolic stability and binding kinetics (kinact/Ki = 120 M<sup>−1</sup>s<sup>−1</sup>) .

- Pharmacokinetics : ARS-1620 achieves 10-fold higher potency in vivo, enabling tumor regression in mouse models .

AMG 510 (Sotorasib) Kinetic Superiority: AMG 510 exhibits faster binding kinetics (kobs > this compound) and a lower functional pKa (8.0 vs. 8.2), enhancing covalent modification efficiency . Clinical Relevance: AMG 510’s optimized scaffold enables nanomolar potency and FDA approval for NSCLC, unlike this compound’s preclinical limitations .

Table 2: Biochemical and Cellular Head-to-Head Data

| Parameter | This compound | ARS-1620 | AMG 510 |

|---|---|---|---|

| kinact/Ki (M<sup>−1</sup>s<sup>−1</sup>) | 76 | 120 | 450 |

| Cellular IC50 (µM) | 1.6 | 0.3 | 0.01 |

| Target Engagement | Time-dependent | Rapid (<1 hr) | Immediate |

| Plasma Stability | Low | Moderate | High |

| In Vivo Efficacy | Limited | Tumor regression | Clinical response |

Mechanistic and Functional Insights

- Nucleotide Cycling : this compound’s efficacy depends on KRAS G12C’s intrinsic GTPase activity, which generates the GDP-bound state required for inhibitor binding .

- Resistance Mechanisms : Upstream RTK activation (e.g., EGFR) reduces this compound’s potency by increasing GTP-bound KRAS via SOS1-mediated nucleotide exchange .

Biological Activity

ARS-853 is a selective covalent inhibitor targeting the KRAS G12C mutation, which is prevalent in various cancers. This compound has garnered attention due to its ability to inhibit mutant KRAS-driven signaling by binding to the GDP-bound form of the oncoprotein, thereby preventing its activation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cell lines, and relevant research findings.

This compound operates primarily by covalently modifying the cysteine residue in the KRAS G12C protein. This modification stabilizes KRAS in its inactive GDP-bound state, inhibiting downstream signaling pathways associated with cell proliferation and survival. The mechanism can be summarized as follows:

- Covalent Binding : this compound binds specifically to the cysteine residue of KRAS G12C, preventing it from transitioning to an active GTP-bound state.

- Inhibition of Signaling Pathways : The binding leads to a significant reduction in signaling through critical pathways, including:

- MAPK pathway (involving pMEK, pERK)

- PI3K pathway (involving pAKT)

Efficacy in Cell Lines

Research indicates that this compound exhibits potent inhibitory effects on cell lines harboring the KRAS G12C mutation. The effectiveness of this compound was evaluated through various assays:

Table 1: Summary of this compound Efficacy in Different Cell Lines

| Cell Line | KRAS Mutation | IC50 (μM) | Growth Inhibition (%) |

|---|---|---|---|

| H358 | G12C | 1.0 | 80 |

| A549 | G12S | N/A | None |

| SW1573 | G12C | 0.8 | 75 |

| H23 | G12C | 2.0 | 70 |

| HCT116 | WT | N/A | None |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies and Research Findings

- Proximity Ligation Assay : In experiments using proximity ligation assays, treatment with this compound led to a marked reduction in KRAS–CRAF interactions in H358 cells, indicating effective inhibition of KRAS-driven signaling pathways (Shokat et al., 2016) .

- Cell Cycle Effects : Treatment with this compound resulted in G1 cell-cycle arrest and increased expression of cell-cycle inhibitors such as p27 KIP1, alongside decreased levels of Cyclin D1 and Rb protein (Shokat et al., 2016) .

- Comparative Analysis with Other Inhibitors : While this compound showed promising results, it was noted that newer compounds like ARS-1620 exhibited improved potency and bioavailability (IC50 of 120 nM for ARS-1620 compared to 1700 nM for this compound) (Janes et al., 2020) .

- Limitations : Despite its selectivity for KRAS G12C, this compound has limitations including poor plasma stability (half-life <20 min) and low oral bioavailability (<2%), which hinder its clinical application (Shokat et al., 2016) .

Q & A

Q. What is the molecular mechanism by which ARS-853 selectively inhibits KRAS G12C?

Basic Research Question

this compound covalently binds to the GDP-bound, inactive state of KRAS G12C, occupying the Switch II pocket. Its acrylamide warhead forms a covalent bond with cysteine 12, while structural features (chloro- and methylcyclopropyl substituents) enable hydrophobic interactions and hydrogen bonding with D69 and K15. This stabilizes the inactive conformation, preventing GTP loading and subsequent activation of downstream pathways like MAPK and PI3K-AKT .

Methodological Insight : Confirmation of binding dynamics relies on high-resolution crystallography (e.g., PDB structures) and deconvoluted electrospray mass spectrometry (LC/MS-MS) to track covalent engagement .

Q. How does this compound distinguish between GDP- and GTP-bound KRAS G12C in biochemical assays?

Advanced Research Question

this compound exhibits >10-fold selectivity for GDP-bound KRAS G12C due to steric clashes between its acrylamide carbonyl oxygen and the GTP γ-phosphate. Biochemical assays using EDTA or SOS-catalyzed nucleotide exchange demonstrate that this compound-treated KRAS G12C resists GTP loading, even in the presence of excess GTP .

Methodological Insight : Use nucleotide exchange assays with fluorescent GDP/GTP analogs or LC/MS-MS to quantify nucleotide state transitions. Pre-treat KRAS with this compound to observe inhibition of SOS-mediated GTP loading .

Q. What experimental models are most suitable for evaluating this compound’s cellular efficacy?

Basic Research Question

KRAS G12C-mutant cell lines (e.g., H358 lung cancer cells) are ideal. This compound reduces active GTP-KRAS levels by >95% at 10 μM, inhibits RAF-RBD pulldown (IC50 ~1 μM), and suppresses pERK/pAKT signaling. Negative controls include KRAS wild-type (e.g., A549 G12S) or rescue models with ectopic KRAS G12V expression .

Methodological Insight : Employ proximity ligation assays (PLA) to quantify KRAS-CRAF interactions and CellTiter-Glo for viability assays. Validate selectivity using isogenic cell lines .

Q. Why does this compound fail to inhibit proliferation in some KRAS G12C-mutant cell lines despite pathway suppression?

Advanced Research Question

In certain cell lines (e.g., H358), this compound induces G1 arrest and apoptosis via PARP cleavage, while others show pathway inhibition without growth suppression. This discrepancy may arise from compensatory feedback mechanisms (e.g., RTK activation) or variable dependence on non-canonical KRAS effectors .

Methodological Insight : Combine this compound with EGFR inhibitors (erlotinib) to enhance growth arrest. Use phosphoproteomics or RNA-seq to identify resistance pathways .

Q. How can researchers validate target engagement and off-target effects of this compound?

Advanced Research Question

Target engagement is confirmed via mass spectrometry (e.g., LC/MS-MS of trypsin-digested KRAS) and competition assays with irreversible inhibitors. Off-target profiling using chemoproteomic approaches (e.g., isoTOP-ABPP) reveals minimal reactivity with non-KRAS proteins, even at 10× IC50 .

Methodological Insight : Perform pulse-chase experiments with labeled this compound analogs and quantify covalent adducts via immunoblotting or MS .

Q. What are the limitations of this compound in preclinical studies?

Advanced Research Question

this compound has poor plasma stability and oral bioavailability in murine models, limiting in vivo applications. Its efficacy is also modulated by extracellular stimuli (e.g., EGF), which shifts IC50 by ~10-fold via RTK-driven KRAS activation .

Methodological Insight : Co-administer this compound with EGFR/RTK inhibitors to mitigate microenvironmental effects. Use intraperitoneal dosing or pharmacokinetic enhancers in animal studies .

Q. How does this compound inform the design of next-generation KRAS G12C inhibitors?

Advanced Research Question

Structural insights from this compound-KRAS complexes guide optimization of acrylamide electrophiles and hydrophobic substituents to improve potency and pharmacokinetics. Derivatives like ARS-1620 address metabolic instability while retaining covalent engagement .

Methodological Insight : Employ structure-activity relationship (SAR) studies and molecular dynamics simulations to refine binding kinetics (e.g., kon/koff) .

Properties

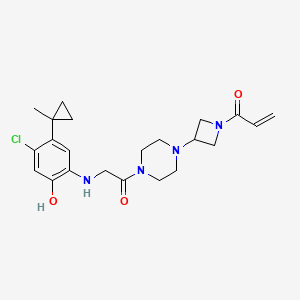

IUPAC Name |

1-[3-[4-[2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN4O3/c1-3-20(29)27-13-15(14-27)25-6-8-26(9-7-25)21(30)12-24-18-10-16(22(2)4-5-22)17(23)11-19(18)28/h3,10-11,15,24,28H,1,4-9,12-14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFOCHMOYUMURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)N3CCN(CC3)C4CN(C4)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.